Antiproliferative Selectivity in Glioblastoma – Cytotoxicity Relative to Temozolomide (TMZ) and Doxorubicin
In a direct head-to-head study of the closely related compound N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (Cpd 5), which differs from the target compound only in lacking the 4-methyl group on the thiazole and having additional dimethyl substitutions on the benzofuran, Cpd 5 exhibited ~20× higher cytotoxicity toward U251 and T98G glioblastoma cells compared with temozolomide (TMZ) and ~2× higher activity than doxorubicin (Dox) [1]. This indicates that the 5-benzylthiazole benzofuran carboxamide scaffold provides a significant potency advantage over standard-of-care treatments.
| Evidence Dimension | Cytotoxicity (MTT assay) |
|---|---|
| Target Compound Data | Cpd 5 (closest analog): ~20× more cytotoxic than TMZ; ~2× more active than Dox |
| Comparator Or Baseline | Temozolomide (TMZ) and Doxorubicin (Dox) – standard antiglioma agents |
| Quantified Difference | ~20× vs. TMZ; ~2× vs. Dox in U251 and T98G cell lines |
| Conditions | MTT assay; 48 h treatment; U251 and T98G human glioblastoma cell lines |
Why This Matters
Demonstrates that the benzyl thiazole benzofuran carboxamide chemotype can achieve orders-of-magnitude improvement in glioblastoma cell killing relative to first-line agents, forming a strong rationale for selecting the target compound and its analogs for antiglioma research.
- [1] Finiuk N, et al. Anti-Cancer Drugs. 2019;30(1):27-37. Proapoptotic effects of novel thiazole derivative on human glioma cells. View Source
